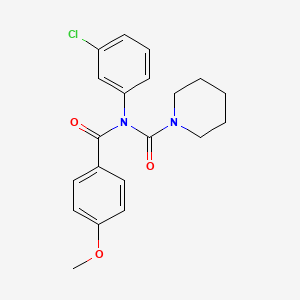

N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide

Description

N-(3-Chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide is a piperidine-derived carboxamide featuring two distinct aromatic substituents: a 3-chlorophenyl group and a 4-methoxybenzoyl moiety.

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-26-18-10-8-15(9-11-18)19(24)23(17-7-5-6-16(21)14-17)20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOIUMYTLNPKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C17H18ClN3O2

- Molecular Weight : 331.8 g/mol

- Structural Features : The compound features a piperidine ring, a 3-chlorophenyl group, and a 4-methoxybenzoyl substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound has shown the ability to bind to specific receptors, modulating their activity. For instance, it may interact with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer progression.

- Enzyme Inhibition : It has demonstrated potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurological processes. Studies indicate that compounds with similar structures exhibit significant cholinesterase inhibition, suggesting that this compound may have similar properties .

Biological Activity and Therapeutic Potential

Research has indicated that this compound possesses various biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties. For example, related compounds have shown cytotoxic effects against human leukemia cell lines, with IC50 values ranging from 1.6 to 8.0 μM .

- Neuroprotective Effects : The inhibition of cholinesterases may indicate potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Some studies have indicated that piperidine derivatives can possess antimicrobial activities, further expanding the potential therapeutic applications of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Structure | Anticancer activity, cholinesterase inhibition |

| N-(4-Methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine | Structure | Antimicrobial activity, potential neuroprotective effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

- Antileukemic Activity Study : A study evaluated the antileukemic activity of various piperidine derivatives against K562 and CEM cell lines. Compounds with electron-withdrawing groups showed enhanced antiproliferative effects, highlighting the importance of structural modifications in enhancing biological activity .

- Cholinesterase Inhibition Study : Another research focused on the structure–activity relationship of piperidine derivatives in inhibiting cholinesterases. It was found that specific substitutions significantly improved inhibitory potency, suggesting that similar strategies could enhance the activity of this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The piperidine-carboxamide scaffold is a common feature among analogs, but substituents on the aromatic rings significantly influence biological activity and physicochemical properties. Key comparisons include:

a) N-(3-Chlorophenyl)-4-(2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-Yl)Piperidine-1-Carboxamide

- Molecular Formula : C19H19ClN4O2

- Substituents : Replaces the 4-methoxybenzoyl group with a benzodiazol-2-one moiety.

- Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate (83% yield) .

- Activity : Acts as a selective inhibitor of 8-oxo-guanine DNA glycosylase, a target in oxidative stress-related diseases. The benzodiazol group enhances hydrogen-bonding capacity compared to the methoxybenzoyl group in the target compound .

b) N-(5-Bromofuran-2-Carbonyl)-N-(3-Chlorophenyl)Piperidine-1-Carboxamide

- Molecular Formula : C17H16BrClN2O3

- Substituents : Features a bromofuran-carbonyl group instead of 4-methoxybenzoyl.

- Properties : The bromine atom increases molecular weight (411.7 g/mol) and may improve halogen bonding with targets. However, the furan ring’s reduced aromaticity compared to methoxybenzoyl could alter metabolic stability .

c) 4-(2-Aminoethyl)-N-(4-Fluorophenyl)Piperidine-1-Carboxamide Hydrochloride

- Molecular Formula : C14H18ClFN2O

- Substituents: Includes a 4-fluorophenyl group and an aminoethyl side chain.

- Synthesis : Achieved 120% yield (after salt formation), suggesting high efficiency in introducing fluorine, which enhances bioavailability and target affinity .

- Activity : Evaluated as a trace amine-associated receptor 1 (TAAR1) agonist, indicating the importance of fluorine in modulating receptor interactions .

Pharmacological and Physicochemical Properties

The table below summarizes critical differences:

*Estimated using fragment-based methods.

Key Observations:

Electron-Donating vs.

Halogen Effects : Bromine (in ) and fluorine (in ) improve target engagement but differ in steric and electronic effects. Fluorine’s small size and high electronegativity optimize receptor fit, while bromine offers stronger halogen bonding .

Synthetic Efficiency : Yields vary significantly (83–120%), with fluorine-containing compounds often showing higher efficiency, possibly due to improved reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.